3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid
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Overview
Description
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3BrClFO4S It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be performed using fluorine gas or other fluorinating agents. Chlorosulfonation typically involves the use of chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, or chlorosulfonyl groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the development of herbicides, fungicides, and insecticides.
Material Science: Employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific target molecule it is used to synthesize. The molecular targets and pathways involved would vary based on the final product and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(chlorosulfonyl)benzoic acid
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 3,5-Bis(fluorosulfonyl)benzoic acid
Comparison
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is unique due to the specific combination of bromine, fluorine, and chlorosulfonyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-bromo-5-chlorosulfonyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNZNIDXBOFKDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679279 |
Source
|
Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-96-3 |
Source
|
Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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